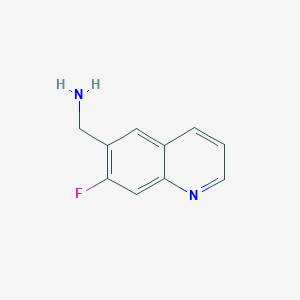

(7-Fluoroquinolin-6-yl)methanamine

Description

(7-Fluoroquinolin-6-yl)methanamine is a fluorinated quinoline derivative with a methanamine substituent at position 6 of the quinoline core. Its molecular formula is C₁₀H₁₀FN₂, with an average molecular mass of approximately 177.20 g/mol.

Properties

Molecular Formula |

C10H9FN2 |

|---|---|

Molecular Weight |

176.19 g/mol |

IUPAC Name |

(7-fluoroquinolin-6-yl)methanamine |

InChI |

InChI=1S/C10H9FN2/c11-9-5-10-7(2-1-3-13-10)4-8(9)6-12/h1-5H,6,12H2 |

InChI Key |

VYSMJCHIPNCNJL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CC(=C(C=C2N=C1)F)CN |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Quinoline vs. Indole Derivatives

- (6-Fluoro-7-methyl-1H-indol-2-yl)methanamine (): Core: Indole ring system (C₈H₆N) with fluorine and methyl substituents. Molecular Formula: C₁₀H₁₁FN₂. This structural variation may alter bioavailability and target selectivity compared to quinoline analogs .

Halogen-Substituted Quinoline Derivatives

- (7-Bromoquinolin-6-yl)methanamine (): Core: Quinoline with bromine at position 5. Molecular Formula: C₁₀H₉BrN₂. Key Differences: Bromine’s larger atomic radius and lower electronegativity vs. fluorine may reduce electronegative withdrawal effects but enhance hydrophobic interactions. This could influence binding to targets like bacterial DNA gyrase or kinases .

Functional Group Variations

- Thiourea Derivatives of Methanamine (): Example: Thiourea-linked (2′-(1H-tetrazol-5-yl)biphenyl-4-yl)methanamine. Key Differences: The thiourea group (-NH-CS-NH₂) enhances hydrogen-bonding and metal-chelating capabilities, contributing to antibacterial and antifungal activities (e.g., against Staphylococcus aureus and Pseudomonas aeruginosa). This contrasts with the primary amine in (7-Fluoroquinolin-6-yl)methanamine, which may limit such interactions .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Mechanistic Insights

Antimicrobial Activity

- Thiourea Derivatives : Demonstrated moderate to strong activity against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, with MIC values comparable to ciprofloxacin in some cases. The thiourea group likely disrupts bacterial membrane integrity or enzyme function .

- Quinoline/Bromine Analogs: Bromine-substituted quinolines are often precursors for antibiotics (e.g., fluoroquinolones), but (7-Bromoquinolin-6-yl)methanamine’s role in direct antimicrobial activity remains uncharacterized .

Structural-Activity Relationships (SAR)

- Fluorine vs. Bromine’s bulkiness may favor hydrophobic pockets in targets .

- Methanamine Position: In indole derivatives, the methanamine group at position 2 (vs. quinoline’s position 6) may alter binding orientation in receptor pockets, as seen in serotonin receptor analogs .

Limitations and Gaps

- No direct in vitro or in vivo data for (7-Fluoroquinolin-6-yl)methanamine were found in the evidence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.